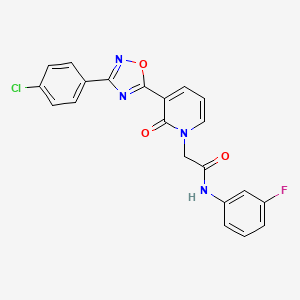![molecular formula C27H25N3O3S B2598822 (2-(4-methoxyphenyl)-9-methyl-4-((2-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol CAS No. 892418-28-9](/img/structure/B2598822.png)
(2-(4-methoxyphenyl)-9-methyl-4-((2-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Novel Cyclization Reactions
A study explored the use of related compounds in novel cyclization reactions, showcasing the synthesis of cis-fused hexahydro-1H-furo[3,4-c]pyran derivatives through a Prins cyclization process. This method highlights the compound's utility in synthesizing complex cyclic structures, potentially useful in developing new materials or pharmaceuticals (Reddy et al., 2012).
Advanced Imaging Techniques
Another application involves the synthesis of derivatives for use in positron emission tomography (PET) imaging, particularly for the imaging of LRRK2 enzyme in Parkinson's disease. This research underscores the compound's role in creating new diagnostic tools, contributing to the understanding and treatment of neurodegenerative diseases (Wang et al., 2017).
Structural and Catalytic Applications
The compound's derivatives have also been evaluated for their structural and catalytic properties, with research focusing on isomorphous structures and their adherence to the chlorine-methyl exchange rule. Such studies provide insights into the design of materials with specific optical or catalytic properties, which could be valuable in various industrial applications (Rajni Swamy et al., 2013).
Corrosion Inhibition
Research into pyridopyrimidinones derivatives, including similar compounds, has shown promising results in corrosion inhibition, specifically for carbon steel in acidic environments. This application is particularly relevant in industries where metal longevity and resistance to corrosion are critical (Abdallah et al., 2018).
Synthesis of Heterocycles
The compound has been utilized in the synthesis of various heterocyclic structures, demonstrating its utility in organic synthesis and the development of new chemical entities. Such applications are fundamental in drug discovery and the development of new materials with unique properties (Mahata et al., 2003).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[5-(4-methoxyphenyl)-14-methyl-7-[(2-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3S/c1-16-6-4-5-7-19(16)15-34-27-23-12-22-20(14-31)13-28-17(2)24(22)33-26(23)29-25(30-27)18-8-10-21(32-3)11-9-18/h4-11,13,31H,12,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNWAPRUUOJSDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-((4-(Trifluoromethyl)phenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2598739.png)

![5-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-3-methyl-1-benzofuran-2-carboxylic acid](/img/structure/B2598743.png)

![3-Tert-butyl-6-[(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2598745.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]pyridazin-3-one](/img/structure/B2598751.png)

![3-hydroxy-3-phenyl-1-(p-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2598753.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2598756.png)

![2,4-dimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2598759.png)
![2-chloro-N-[(4-chloro-3-nitrophenyl)methyl]-N-phenylacetamide](/img/structure/B2598760.png)
![[3-(3-Bromophenyl)-1-phenylpyrazol-4-yl]methanol](/img/structure/B2598761.png)
